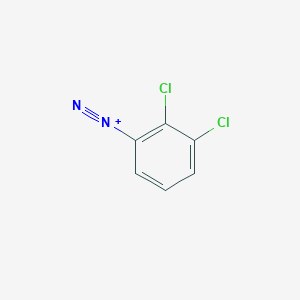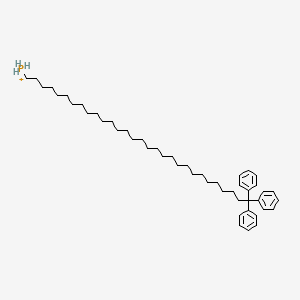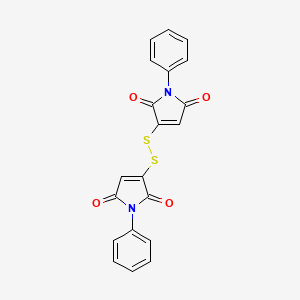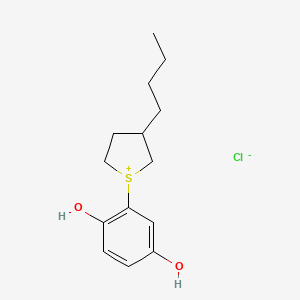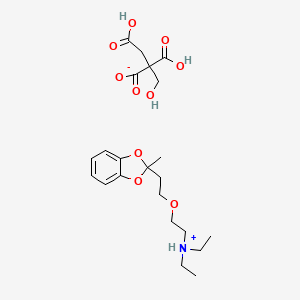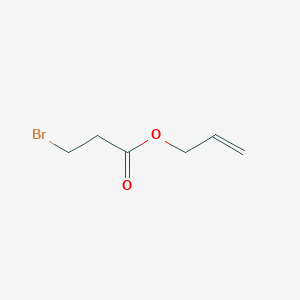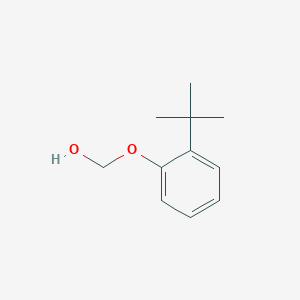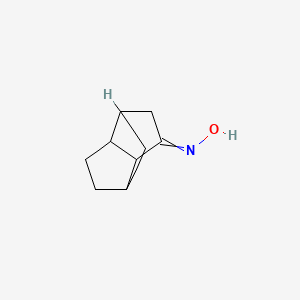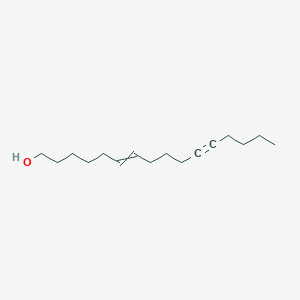
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one: is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichloro Groups: The dichloro groups can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino alcohols or amines.
Substitution: Formation of N-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and enzyme activities.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
- Used in drug discovery and development programs to identify new lead compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain kinases or phosphatases, resulting in altered phosphorylation states and downstream effects on cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
3-(2-Aminoethyl)indole: Lacks the dichloro substitution, resulting in different chemical properties and biological activities.
3,5-Dichloroindole:
2-(2-Aminoethyl)-1H-indole-3-carboxamide: Contains a carboxamide group instead of a carbonyl group, affecting its chemical behavior and interactions.
Uniqueness:
- The presence of both aminoethyl and dichloro groups in 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
- The combination of these functional groups also enhances its biological activity and potential applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
93194-43-5 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-3,5-dichloro-1H-indol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-1-2-8-7(5-6)10(12,3-4-13)9(15)14-8/h1-2,5H,3-4,13H2,(H,14,15) |
Clave InChI |
DYOZVLRRLQPAMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


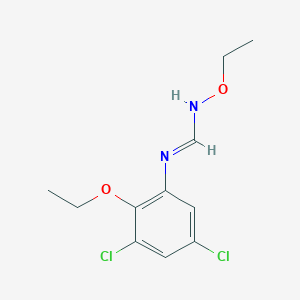


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
